2H-Imidazo[4,5-f][1,3]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with suitable aldehydes or ketones in the presence of a catalyst. For example, a catalyst-free microwave-assisted procedure can be employed to synthesize this compound efficiently . The reaction conditions are mild, and the process is environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole: Known for its antimicrobial and anticancer properties.
Benzimidazole: Widely used in pharmaceuticals for its broad-spectrum biological activities.
Oxazole: Utilized in the synthesis of various bioactive molecules and materials.
The uniqueness of 2H-Imidazo[4’,5’:4,5]benzo[1,2-d]oxazole lies in its fused ring structure, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science.
Properties
CAS No. |
267-85-6 |
---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2H-imidazo[4,5-f][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2 |
InChI Key |
QHMNYNMNXXAECO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=NC=N3)C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.